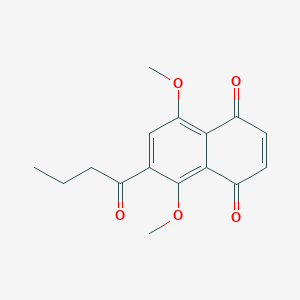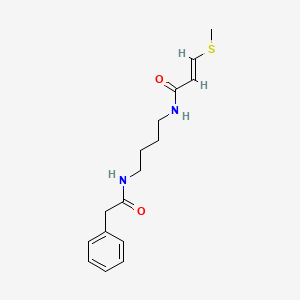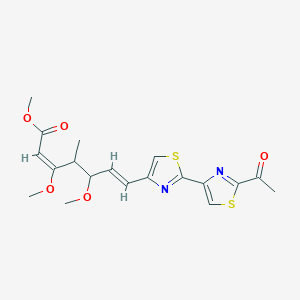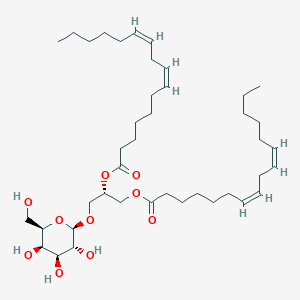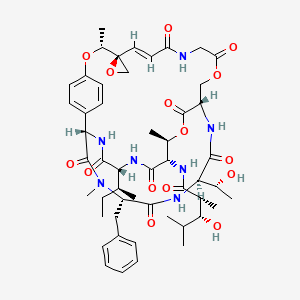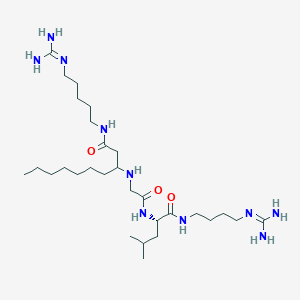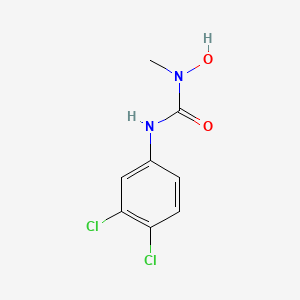
3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea is a member of the class of ureas that is 1-methylurea substituted by a hydroxy group at position 1 and a 3,4-dichlorophenyl group at position 3. It is a dichlorobenzene and a member of phenylureas.
Aplicaciones Científicas De Investigación
Herbicide Absorption and Metabolism in Plants
The compound 3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea, also known as Linuron, is used as a herbicide. Research has shown its absorption and distribution in various plants. In a study by Nashed & Ilnicki (1970), Linuron was found to enter plants via nutrient solutions and was detected in plant tissues as metabolites, suggesting its active role in agriculture.
Environmental Impact and Detection
Linuron's environmental impact and its detection methods have been a focus of research. For instance, Mapplebeck & Waywell (1983) investigated its presence in organic soils and its potential phytotoxicity. Their findings help in understanding the environmental implications of Linuron use in agriculture.
Degradation and Removal Techniques
The degradation process of Linuron and methods for its removal have also been studied. Engelhardt, Wallnöfer, & Plapp (1971) discovered that Linuron induces the formation of an enzyme responsible for the degradation of various herbicides and fungicides, providing insight into biodegradation pathways (Engelhardt, Wallnöfer, & Plapp, 1971).
Analytical Methods for Detection
Analytical methods to detect Linuron in environmental samples have been developed. Boti, Sakkas, & Albanis (2007) optimized a preconcentration method for determining Linuron and its metabolites in natural waters (Boti, Sakkas, & Albanis, 2007). Such studies are crucial for monitoring environmental contamination.
Biodegradation by Microorganisms
The role of microorganisms in Linuron degradation is another area of interest. Engelhardt, Wallnöfer, & Plapp (1971) demonstrated that Bacillus sphaericus can degrade Linuron and similar compounds, highlighting a potential route for bioremediation (Engelhardt, Wallnöfer, & Plapp, 1971).
Photocatalytic Degradation
Recent studies, like that by Ruggieri et al. (2011), have explored photocatalytic degradation of Linuron using titanium dioxide, offering innovative approaches for pollutant removal (Ruggieri, D’Archivio, Fanelli, & Santucci, 2011).
Propiedades
Nombre del producto |
3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea |
|---|---|
Fórmula molecular |
C8H8Cl2N2O2 |
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-5-2-3-6(9)7(10)4-5/h2-4,14H,1H3,(H,11,13) |
Clave InChI |
VRPNGDJYUJPTQH-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



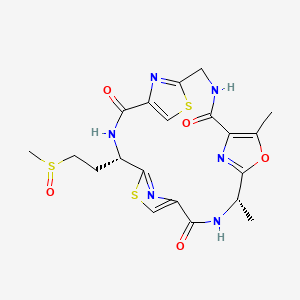
![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)
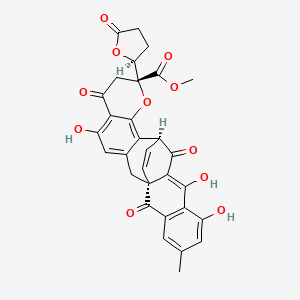
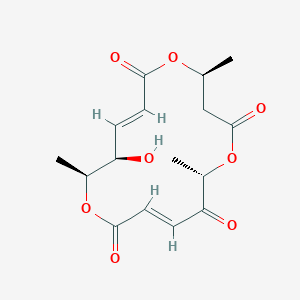
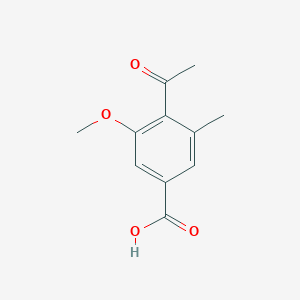
![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)
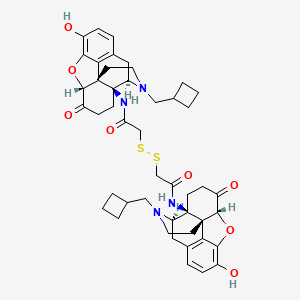
![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)
